molecular formula C21H23FN2O5S2 B2597834 (R)-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate CAS No. 168828-73-7

(R)-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate

Cat. No. B2597834
CAS RN: 168828-73-7
M. Wt: 466.54
InChI Key: JLDPJKVAJJNZGJ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiomorpholinophenyl group, an oxazolidinone group, and a methyl 4-methylbenzenesulfonate group .

Scientific Research Applications

Synthesis and Characterization of Linezolid and its Precursors

This compound is extensively studied in the synthesis and structural characterization of Linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria. Through solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, researchers have unveiled the molecular disorder in the crystal lattice of Linezolid polymorphs, highlighting the local character of this disorder. This insight is crucial for understanding the stability and formulation of Linezolid (E. Wielgus et al., 2015).

Radiosynthesis of Fluorine-18 Labeled Beta-Blockers

Another significant application is in the development of a new synthetic intermediate for fluorine-18 labeling of beta-blockers, demonstrating the versatility of this compound in creating radiotracers for Positron Emission Tomography (PET) imaging. This development opens pathways for exploring the biodistribution and potential therapeutic targets of beta-blockers (K. A. Stephenson et al., 2008).

Anticancer Drug Development

The tosylate salts of lapatinib, an anticancer drug, have been crystallized from this compound, offering insights into the drug's molecular conformation and interactions. Such studies are vital for the drug development process, providing a basis for the synthesis of more effective cancer treatments (K. Ravikumar et al., 2013).

Antibacterial Agent Synthesis

Research also extends to the synthesis of Linezolid-like molecules with antimicrobial activities. This compound serves as a starting point for creating derivatives that exhibit good antitubercular activities, demonstrating the potential for developing new antibacterial agents (Serap Başoğlu et al., 2012).

Spectroscopic Identification in Drug Synthesis

Spectroscopic methods, supported by quantum chemical calculations, have been employed to identify intermediates in the synthesis of sutezolid, a drug under investigation for treating drug-resistant tuberculosis. This research illustrates the compound's utility in facilitating the development of new therapeutic agents (K. Michalska et al., 2020).

properties

IUPAC Name

[(5R)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S2/c1-15-2-5-18(6-3-15)31(26,27)28-14-17-13-24(21(25)29-17)16-4-7-20(19(22)12-16)23-8-10-30-11-9-23/h2-7,12,17H,8-11,13-14H2,1H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDPJKVAJJNZGJ-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C3=CC(=C(C=C3)N4CCSCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(C(=O)O2)C3=CC(=C(C=C3)N4CCSCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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